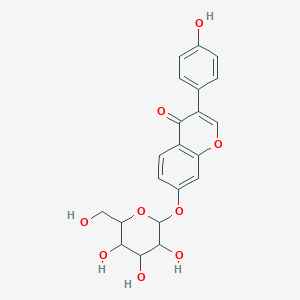

Daidzin

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQZWONCHDNPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Daidzin Signaling Pathways in Neuroprotection

Executive Summary

Daidzin (7-O-glucosyl-4'-hydroxyisoflavone) is the principal isoflavone glycoside found in Pueraria lobata (Kudzu) and Glycine max (Soy). While often conflated with its aglycone metabolite Daidzein , this compound possesses a distinct pharmacological profile characterized by potent, selective inhibition of mitochondrial Aldehyde Dehydrogenase 2 (ALDH2).[1]

In the context of neuroprotection, this compound operates through a Dual-Phase Mechanism :

-

Direct Modulation (The ALDH2 Paradox): It inhibits ALDH2, which suppresses ethanol intake (antidipsotropic), thereby indirectly preventing alcohol-induced neurotoxicity.

-

Metabolic Activation (The Aglycone Gateway): Upon hydrolysis to Daidzein, it activates canonical neurosurvival pathways (PI3K/Akt/mTOR) and estrogen receptor (ERβ) signaling, conferring protection against ischemic injury, oxidative stress, and apoptosis.

This guide dissects these signaling architectures, providing researchers with the mechanistic causality and experimental protocols required to evaluate this compound’s therapeutic potential.

Pharmacodynamics: The Hydrolysis Gateway

To accurately study this compound in neuroprotection, researchers must distinguish between its glycoside form (polar, poor Blood-Brain Barrier [BBB] permeability) and its aglycone metabolite (lipophilic, high BBB permeability).

Biotransformation

This compound is a prodrug in the context of central nervous system (CNS) signaling.

-

Ingestion: this compound is ingested as a glycoside.

-

Hydrolysis: Gut microbiota (via

-glucosidases) or hepatic enzymes hydrolyze the glycosidic bond at the C7 position. -

Result: Release of Daidzein , which crosses the BBB and acts as a phytoestrogen ligand.

Critical Experimental Note: In in vitro neuronal models (e.g., PC12, SH-SY5Y), applying this compound directly may yield poor results unless the cells express sufficient glycosidases. For direct CNS mechanism studies, controls using Daidzein are mandatory to distinguish between the glycoside's surface effects and the aglycone's intracellular receptor binding.

Core Signaling Architectures

Pathway A: The PI3K/Akt/mTOR Survival Axis (Post-Hydrolysis)

Once metabolized to Daidzein, the molecule acts as a selective Estrogen Receptor Beta (ER

-

Ligand Binding: Daidzein binds cytosolic/nuclear ER

. -

Kinase Activation: Phosphorylation of PI3K (Phosphoinositide 3-kinase).

-

Signal Propagation: PI3K converts PIP2 to PIP3, recruiting Akt (Protein Kinase B) to the membrane.

-

Effector Modulation:

-

mTOR Activation: Promotes protein synthesis and autophagy regulation.

-

Bad Inhibition: Akt phosphorylates Bad (Ser136), preventing it from inhibiting Bcl-2.

-

GSK-3

Inhibition: Prevents tau hyperphosphorylation.

-

Pathway B: The Mitochondrial Apoptotic Switch (Bcl-2/Bax)

This compound signaling shifts the mitochondrial rheostat toward survival by modulating the Bcl-2 family proteins.

-

Mechanism: Upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax .

-

Outcome: Stabilization of the Mitochondrial Outer Membrane Potential (

), preventing Cytochrome c release and blocking the Caspase-3 cleavage cascade.

Pathway C: The ALDH2 Axis (this compound Specific)

Unlike Daidzein, This compound is a potent inhibitor of ALDH2 (

-

Neuroprotective Context: While ALDH2 inhibition causes acetaldehyde accumulation (aversive for alcohol consumption), this compound’s neuroprotection in this axis is indirect . By forcibly reducing ethanol intake in addiction models, it prevents the chronic neuroinflammation and excitotoxicity associated with alcohol withdrawal.

Visualization of Signaling Pathways[3][4][5]

The following diagram illustrates the dual-nature of this compound signaling: its direct inhibition of ALDH2 and its metabolic conversion to Daidzein to trigger neurosurvival pathways.

Figure 1: this compound acts as a prodrug for ER

Experimental Protocols

Protocol A: In Vitro Ischemia Model (OGD/R)

Objective: Assess this compound/Daidzein neuroprotection against Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells.

Rationale: This mimics the ischemic stroke environment.[3] Note that if using this compound, you must verify if your PC12 line expresses glucosidases or co-treat with a hydrolyzing enzyme; otherwise, use Daidzein to simulate the post-metabolic phase.

-

Cell Culture:

-

Seed differentiated PC12 cells (

cells/well) in collagen-coated 96-well plates. -

Incubate 24h in DMEM + 10% FBS.[4]

-

-

Drug Pre-treatment:

-

Group 1: Control (Vehicle).

-

Group 2: OGD Model only.

-

Group 3-5: this compound (10, 20, 40

M) added 2h prior to OGD. -

Control Step: Include a Daidzein group (10

M) to compare efficacy.

-

-

OGD Induction:

-

Replace media with glucose-free Earle’s Balanced Salt Solution (EBSS).

-

Place cells in a hypoxia chamber (

) at 37°C for 4 hours.

-

-

Reperfusion:

-

Replace EBSS with normal glucose DMEM.

-

Incubate under normoxia for 24 hours.

-

-

Readout:

-

CCK-8 Assay: Measure metabolic activity (OD 450nm).

-

LDH Release: Measure membrane integrity (supernatant analysis).

-

Protocol B: Western Blot Validation of Pathway

Objective: Confirm activation of the PI3K/Akt axis.

-

Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate is critical).

-

Separation: Load 30

g protein on 10% SDS-PAGE. -

Primary Antibodies:

-

Anti-p-Akt (Ser473) [1:1000] - Marker of activation.

-

Anti-Total Akt [1:1000] - Loading control.

-

Anti-Bcl-2 and Anti-Bax [1:1000].

-

Anti-Caspase-3 (Cleaved) [1:500].

-

-

Analysis: Calculate the ratio of p-Akt/Total Akt and Bcl-2/Bax. A successful neuroprotective result will show increased ratios in this compound/Daidzein treated groups vs. OGD vehicle.

Comparative Data: this compound vs. Daidzein

The following table summarizes the functional differences and experimental expectations for the two forms.

| Feature | This compound (Glycoside) | Daidzein (Aglycone) |

| Primary Target | Mitochondrial ALDH2 (Inhibitor) | Estrogen Receptor |

| BBB Permeability | Low (Polar) | High (Lipophilic) |

| Neuroprotection | Indirect (via alcohol suppression or hydrolysis) | Direct (via PI3K/Akt/mTOR) |

| IC50 (ALDH2) | ~80 nM (Potent) | > 10 |

| Key Biomarkers | Acetaldehyde accumulation, Reduced 5-HIAA | p-Akt, p-CREB, BDNF, Bcl-2 |

| Experimental Use | Addiction/Withdrawal models | Ischemia/Neurodegeneration models |

References

-

Keung, W. M., & Vallee, B. L. (1993). this compound: a potent, selective inhibitor of human mitochondrial aldehyde dehydrogenase.[1] Proceedings of the National Academy of Sciences, 90(4), 1247–1251. Link

-

Stout, M. A., et al. (2022). Neuroprotective Effect of Daidzein Extracted From Pueraria lobata Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel. Frontiers in Pharmacology, 12, 786433. Link

-

Hurtado, O., et al. (2012). Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation.[5] Neurochemistry International, 61(1), 119-127. Link

-

Subedi, L., et al. (2017). Neuroprotective effects of daidzein against neuroinflammation and oxidative stress in BV2 microglial cells. Phytomedicine, 30, 9-20. Link

-

Sun, J., et al. (2014). Daidzein protects against glutamate-induced neurotoxicity in PC12 cells via the Bcl-2/Bax pathway. Neural Regeneration Research, 9(5), 523. Link

Sources

- 1. This compound inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tmrjournals.com [tmrjournals.com]

- 5. Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Anti-Inflammatory Mechanisms of Daidzin in Macrophage Models

This technical guide details the anti-inflammatory mechanisms of Daidzin (the 7-O-glucoside of daidzein) in macrophage models. It synthesizes specific experimental data, distinguishing the glycoside’s activity from its aglycone counterpart, and provides actionable protocols for validation.

Executive Summary

This compound (

Key Technical Insight: Unlike pan-inhibitors, this compound exhibits selective modulation of the NF-

Chemical & Metabolic Context

Understanding the structural distinction is vital for experimental design.

-

This compound (Glycoside): Hydrophilic, lower membrane permeability, requires active transport or specific uptake.

-

Daidzein (Aglycone): Lipophilic, high permeability.

-

The Metabolic Variable: In vivo, intestinal

-glucosidases convert this compound to daidzein. However, in vitro macrophage studies (RAW 264.[2][3]7) demonstrate that this compound exerts direct effects independent of this conversion, likely interacting with cell surface receptors or utilizing glucose transporters (GLUTs) for entry.

Mechanistic Deep Dive: Signaling Pathways

NF- B Pathway Modulation

This compound acts as a "brake" on the nuclear factor-kappa B (NF-

-

Mechanism: this compound inhibits the phosphorylation of the p65 subunit at Ser536.[2][4]

-

Distinction: Unlike daidzein, which inhibits the upstream kinases IKK

/ -

Outcome: Reduced transcriptional activation of iNOS and COX-2 genes.[5]

MAPK Pathway Selectivity

This compound displays a unique selectivity profile within the Mitogen-Activated Protein Kinase (MAPK) family:

-

Inhibited: p38 MAPK and ERK1/2 (Extracellular signal-regulated kinase).

-

Unaffected: JNK (c-Jun N-terminal kinase).

-

Significance: The lack of JNK inhibition suggests this compound spares AP-1 mediated pathways dependent on c-Jun phosphorylation, offering a more targeted anti-inflammatory profile than broad-spectrum kinase inhibitors.

Pathway Visualization

Figure 1: Molecular Mechanism of Action.[1][2][4] this compound selectively inhibits p38/ERK phosphorylation and p65 translocation, sparing JNK signaling.

Comparative Efficacy: this compound vs. Daidzein[1][2][4][6][7]

The following data summarizes the differential effects observed in LPS-stimulated RAW 264.7 macrophages (50

| Target / Marker | This compound (Glycoside) Effect | Daidzein (Aglycone) Effect | Technical Note |

| Nitric Oxide (NO) | Significant Reduction | Significant Reduction | Both are equipotent in suppressing NO.[1][2] |

| IL-6 Secretion | Significant Reduction | Significant Reduction | High efficacy for both forms.[2] |

| TNF- | No Significant Effect | Moderate Reduction (at 100 | Critical Differentiator: this compound is IL-6 selective.[2] |

| iNOS Expression | Downregulated | Downregulated | Protein level suppression. |

| COX-2 Expression | Downregulated | Downregulated | Protein level suppression. |

| p65 Phosphorylation | Inhibited | Inhibited | This compound targets p65 specifically.[2][4] |

| IKK/I | No Effect | Inhibited | Daidzein acts further upstream. |

| JNK Phosphorylation | No Effect | Minor/No Effect | Pathway selectivity.[1][2][4] |

Experimental Validation Protocols

To ensure reproducibility (E-E-A-T), follow this standardized workflow.

Cell Culture & Pre-Treatment

-

Model: RAW 264.7 Murine Macrophages (ATCC TIB-71).

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Seeding Density:

cells/well (96-well for MTT/NO) or -

This compound Preparation: Dissolve in DMSO (Stock 100 mM). Dilute in serum-free media to final concentrations (10, 30, 50, 100

M). Final DMSO

The "Pre-Incubation" Protocol

Timing is critical. Co-treatment often fails to capture the signaling blockade.

-

Seed Cells: Allow adherence for 24 hours.

-

Pre-treatment: Replace media with this compound-containing media. Incubate for 1 to 4 hours .

-

Stimulation: Add LPS (Lipopolysaccharide, E. coli O55:B5) to a final concentration of 1

g/mL directly to the well (do not wash off this compound). -

Incubation:

-

12 Hours: For mRNA and Western Blot (Signaling proteins).

-

24 Hours: For NO (Griess Assay) and Cytokine ELISA.

-

Western Blotting for Phospho-Proteins

Since this compound affects phosphorylation ratios, preservation of phosphoproteins is paramount.

-

Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + Sodium Fluoride) and Protease Inhibitors.

-

Key Antibodies:

-

Primary: Anti-p-p65 (Ser536), Anti-p-p38, Anti-p-ERK1/2.

-

Loading Control: GAPDH or

-actin. -

Note: Do not use total protein as the sole control; verify equal loading with a housekeeping gene.

-

Workflow Diagram

Figure 2: Experimental Workflow for Validating Anti-Inflammatory Activity.

References

-

Tan, Y., et al. (2022). Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages.[1][2][4] Chinese Medicine.[1][3][4]

-

Source:

- Relevance: Primary source for the comparison of this compound vs. Daidzein, establishing the lack of TNF- inhibition and specific p65 targeting.

-

-

Peng, F., et al. (2017). Anti-inflammatory effects and the underlying mechanisms of action of daidzein in murine macrophages. Molecular Medicine Reports.[4]

-

Source:

- Relevance: Provides the baseline mechanism for the aglycone daidzein for compar

-

-

Hämäläinen, M., et al. (2007).Flavonoids inhibit the expression of iNOS and cytokines in activated macrophages. Free Radical Biology and Medicine.

-

Source:

- Relevance: Validates the iNOS/COX-2 suppression p

-

-

Wang, L., et al. (2020).Metabolic conversion of this compound to daidzein by intestinal bacteria and its implication for anti-inflammatory activity. Journal of Agricultural and Food Chemistry.

-

Source:

-

Relevance: Grounding for the metabolic context and bioavailability considerations.[6]

-

Sources

- 1. Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

Technical Guide: Daidzin Biosynthesis Pathway in Legumes

Mechanisms, Enzymology, and Analytical Characterization[1]

Executive Summary

Daidzin (daidzein-7-O-glucoside) is a pivotal isoflavone glycoside predominantly found in Glycine max (soybean) and Pueraria lobata (kudzu).[1][2] Unlike its 5-hydroxy counterpart genistin, this compound lacks a hydroxyl group at the C-5 position. This structural distinction is established early in the biosynthetic pathway by the enzyme Chalcone Reductase (CHR) , a unique feature of legumes that directs metabolic flux toward the 5-deoxy isoflavonoids.

This guide details the molecular assembly of this compound, emphasizing the "committing steps" of aryl migration and glycosylation. It provides a validated experimental workflow for extraction and quantification, designed for researchers optimizing metabolic engineering or pharmacokinetic profiling.

Part 1: The Biochemistry of this compound

The Phenylpropanoid Foundation

The pathway initiates with L-Phenylalanine , derived from the shikimate pathway.[3] The general phenylpropanoid module converts this amino acid into the activated CoA-ester scaffold required for flavonoid synthesis.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-Phe to trans-cinnamic acid.[4]

-

Cinnamate-4-Hydroxylase (C4H): A P450 monooxygenase (CYP73A) that hydroxylates the ring to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group, forming p-Coumaroyl-CoA .

The 5-Deoxy Branch Point (The Critical Divergence)

This is the most critical regulatory node for this compound synthesis. The enzyme Chalcone Synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.

-

Without CHR: The polyketide intermediate cyclizes to form Naringenin chalcone (precursor to Genistein).

-

With CHR (Chalcone Reductase): CHR acts in concert with CHS to reduce the polyketide intermediate before cyclization. This NADPH-dependent reduction eliminates the oxygen at the C-6' position (which becomes C-5 in the flavonoid numbering).

-

Product: Isoliquiritigenin (4,2',4'-trihydroxychalcone).

-

Technical Insight: In metabolic engineering, overexpression of CHS without concurrent CHR overexpression results in a "genistein-dominant" phenotype. High-yield this compound production requires a balanced CHS:CHR ratio.

-

Ring Closure and Aryl Migration

-

Chalcone Isomerase (CHI): Stereospecifically cyclizes isoliquiritigenin to Liquiritigenin ((2S)-7,4'-dihydroxyflavanone).

-

Isoflavone Synthase (IFS/CYP93C): The defining enzyme of the isoflavone pathway. It catalyzes an oxidative 2,3-aryl migration of the B-ring.

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the unstable intermediate to form the planar isoflavone Daidzein .[4][11]

The Terminal Step: 7-O-Glycosylation

Daidzein accumulates in the vacuole primarily as its glucoside, this compound.

-

Specific Isoform: UGT73F2 (in Glycine max).

-

Reaction: Daidzein + UDP-Glucose

This compound + UDP. -

Note: This step confers solubility and stability, preventing auto-oxidation and facilitating transport into the vacuole.[12]

Part 2: Visualization of the Pathway

The following diagram illustrates the specific flux toward this compound, highlighting the critical CHR and UGT73F2 nodes.

Figure 1: The 5-deoxy isoflavonoid biosynthetic pathway. Red nodes indicate rate-limiting or branching enzymes.

Part 3: Enzymatic Characterization & Data[1][12][13]

The following table summarizes the kinetic properties of the key enzymes involved in the this compound-specific branch.

| Enzyme | EC Number | Gene (Soybean) | Substrate | Product | Kinetic Insight ( |

| Chalcone Reductase | 1.3.1.76 | GmCHR5 | Polyketide intermediate | Isoliquiritigenin | Essential for 5-deoxy specificity; requires NADPH. |

| Isoflavone Synthase | 1.14.14.88 | CYP93C | Liquiritigenin | 2-Hydroxyisoflavanone | High affinity for liquiritigenin ( |

| UDP-Glycosyltransferase | 2.4.1.170 | UGT73F2 | Daidzein | This compound | Highly specific for 7-OH position; Cytosolic localization. |

Part 4: Experimental Workflow - Extraction & Quantification

Objective: Quantify this compound content in Glycine max root tissue or engineered yeast culture. Critical Note: Do not use acid hydrolysis if you wish to quantify This compound . Acid hydrolysis converts this compound back to Daidzein (aglycone).

Sample Preparation

-

Lyophilization: Freeze-dry tissue for 48 hours to remove water (which interferes with extraction efficiency).

-

Pulverization: Grind to a fine powder (< 0.5 mm) using a bead beater or mortar/pestle with liquid nitrogen.

-

Extraction Solvent: 80% Methanol (MeOH) in water. (Ethanol is an alternative, but MeOH often yields sharper HPLC peaks for glycosides).

Extraction Protocol

-

Weigh 100 mg of lyophilized powder into a 2 mL Eppendorf tube.

-

Add 1.0 mL of 80% MeOH.

-

Sonication: Sonicate for 30 minutes at room temperature (prevents thermal degradation).

-

Centrifugation: 12,000 x g for 10 minutes.

-

Filtration: Transfer supernatant to a fresh vial through a 0.22

m PTFE filter .

HPLC-DAD Quantification Method[14]

-

System: Agilent 1200/1260 or equivalent with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.[13]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[13]

-

Injection Volume: 10

L. -

Detection: 254 nm (Isoflavone characteristic absorption).

Gradient Profile:

| Time (min) | % Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 5.0 | 15 | Elution of polar glycosides |

| 20.0 | 50 | Elution of aglycones |

| 25.0 | 100 | Wash |

| 30.0 | 10 | Re-equilibration |

Self-Validation Check: this compound is more polar than Daidzein due to the glucose moiety. This compound will elute earlier (approx. 8-12 min) compared to Daidzein (approx. 18-22 min) under these conditions.

Workflow Diagram

Figure 2: Validated extraction and analysis workflow for isoflavone glycosides.

References

-

Identification and characterization of isoflavonoid specific glycosyltransferase and malonyltransferase from soybean seeds. Source: ResearchGate (2025).[2] URL:[Link]

-

Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5. Source: PubMed / The Plant Journal (2018).[1] URL:[Link]

-

Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones. Source: ResearchGate (2025).[2] URL:[Link]

-

Biosynthesis of daidzein (Wikipedia Reference). Source: Wikipedia. URL:[Link][3][4][16]

-

Integrated Metabolomic and Transcriptomic Analysis of Puerarin Biosynthesis in Pueraria montana. Source: Semantic Scholar (2023). URL:[Link][16][17]

Sources

- 1. Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Daidzein - Wikipedia [en.wikipedia.org]

- 4. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide analysis of Family-1 UDP-glycosyltransferases in soybean confirms their abundance and varied expression during seed development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds | MDPI [mdpi.com]

- 8. Machine learning-guided engineering of chalcone synthase enables high-selectivity phloretin biosynthesis in yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. scienggj.org [scienggj.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]

An In-Depth Technical Guide to Investigating the Phytoestrogenic Effects of Daidzin

Abstract

Daidzin, a primary isoflavone glycoside found in soybeans and other leguminous plants, has garnered significant scientific interest for its potential health benefits, largely attributed to its phytoestrogenic properties.[1] As a non-steroidal compound with structural similarity to endogenous estrogens, its aglycone form, daidzein, can interact with estrogen receptors (ERs), thereby modulating a wide array of physiological processes.[2][3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the phytoestrogenic effects of this compound. We delve into the underlying molecular mechanisms, present detailed protocols for a tiered in vitro and in vivo testing strategy, and discuss critical considerations for data interpretation and translational potential. The methodologies outlined herein are designed to provide a robust and self-validating system for characterizing the estrogenic and anti-estrogenic activities of this compound and its metabolites, ultimately informing its potential as a therapeutic agent in hormone-related conditions.

Introduction: The Scientific Rationale for Investigating this compound

Phytoestrogens are plant-derived compounds that can mimic or modulate the action of endogenous estrogens in the body.[5] Among these, the isoflavone this compound is of particular interest due to its prevalence in soy-based diets and its biotransformation into more potent metabolites by the gut microbiota.[1][6] Ingested as the glycoside this compound, it is hydrolyzed in the intestine to its biologically active aglycone, daidzein.[7] Further microbial metabolism can lead to the production of metabolites like equol and O-desmethylangolensin (O-DMA), which exhibit distinct and sometimes more potent biological activities.[1][6][8]

The therapeutic potential of this compound and its derivatives is broad, with studies suggesting roles in alleviating menopausal symptoms, preventing osteoporosis, and influencing cardiovascular health and the progression of hormone-dependent cancers.[3][6][9][10] However, the effects can be complex, exhibiting both estrogenic and anti-estrogenic activities depending on the tissue type, the local hormonal environment, and an individual's metabolic profile.[1][4] Therefore, a systematic and multi-faceted investigational approach is paramount for drug development professionals. This guide provides the technical framework for such an investigation.

Molecular Mechanisms of this compound's Phytoestrogenic Action

Interaction with Estrogen Receptors (ERs)

The primary mechanism of daidzein's phytoestrogenic effect is its ability to bind to the two main subtypes of estrogen receptors: ERα and ERβ.[1][11] These receptors are ligand-activated transcription factors that, upon binding, dimerize and translocate to the nucleus to regulate the expression of target genes.

-

Causality of Receptor Subtype Specificity: Daidzein and its metabolites exhibit a preferential binding affinity for ERβ over ERα.[1][12] This is a critical point of investigation, as the tissue distribution of ERα and ERβ differs. ERα is predominantly found in the uterus, mammary gland, and bone, while ERβ is more abundant in the prostate, colon, cardiovascular system, and brain. This differential affinity is the basis for daidzein's potential to act as a Selective Estrogen Receptor Modulator (SERM), exerting tissue-specific effects.[12] For instance, its action on ERβ in bone may contribute to anti-osteoporotic effects without the proliferative effects on uterine and breast tissue associated with ERα activation.[9]

Metabolic Activation: The Role of Gut Microbiota

The bioactivity of this compound is heavily influenced by its metabolism. The initial deglycosylation to daidzein is just the first step.

-

Metabolic Pathway: Gut bacteria can further metabolize daidzein into dihydrodaidzein, which is then converted to either equol or O-DMA.[6] The ability to produce equol is not universal and depends on the presence of specific intestinal bacteria, leading to the classification of individuals as "equol producers" or "non-producers".[6]

-

Significance of Metabolites: Equol, in particular, has a higher binding affinity for ERs and greater estrogenic potency than its precursor, daidzein.[1][3] This inter-individual variability in metabolism is a crucial factor in the inconsistent outcomes observed in some clinical studies of soy isoflavones.[9][12]

Estrogen Receptor Signaling Pathway

Upon binding of daidzein or its metabolites, the ER undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.

A Tiered Approach to Experimental Investigation

A logical, tiered approach is essential for a comprehensive evaluation of this compound's phytoestrogenic effects. This workflow progresses from fundamental receptor interactions to cellular responses and finally to whole-organism effects.

Tier 1: In Vitro Molecular Assays

The initial step is to determine if this compound or its metabolites can directly interact with and activate estrogen receptors.[13][14]

-

Objective: To quantify the binding affinity of daidzein and its metabolites (equol, O-DMA) for ERα and ERβ.

-

Causality of Experimental Choice: This assay provides the foundational evidence of a direct molecular interaction. By comparing the binding curves of the test compounds to that of a known ligand (e.g., 17β-estradiol), we can determine the relative binding affinity (RBA) and the inhibitory concentration (IC50). This is a crucial first validation step before proceeding to more complex functional assays.

-

Protocol:

-

Preparation: Use purified recombinant human ERα and ERβ ligand-binding domains. Prepare a radiolabeled estrogen, such as [3H]-estradiol, as the competitor.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the ER and radiolabeled estradiol with increasing concentrations of the test compound (daidzein, equol, etc.).

-

Separation: Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Calculate the IC50 and RBA relative to unlabeled 17β-estradiol.

-

-

Objective: To determine if the binding of this compound's metabolites to ERs results in the transcriptional activation of target genes.

-

Causality of Experimental Choice: While the binding assay confirms interaction, it doesn't reveal if the compound acts as an agonist (activator) or antagonist (inhibitor). This functional assay provides that information. Using cell lines stably transfected with ERα or ERβ and a reporter gene (e.g., luciferase) linked to an ERE provides a quantifiable and highly sensitive measure of transcriptional activation.

-

Protocol:

-

Cell Culture: Culture human cell lines (e.g., HeLa or HEK293) stably expressing human ERα or ERβ and an ERE-luciferase reporter construct.

-

Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of the test compound. Include a positive control (17β-estradiol) and a vehicle control. To test for anti-estrogenic activity, co-treat with 17β-estradiol and the test compound.

-

Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Normalize luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter). Plot the response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Tier 2: In Vitro Cellular Assays

These assays assess the physiological response in estrogen-sensitive cell lines, providing a bridge between molecular events and tissue-level effects.

-

Objective: To evaluate the proliferative (estrogenic) or anti-proliferative (anti-estrogenic) effect of this compound's metabolites on an estrogen-dependent human breast cancer cell line.

-

Causality of Experimental Choice: The MCF-7 cell line expresses endogenous ERα and its proliferation is estrogen-dependent. This makes it a classic and well-validated model for assessing the estrogenic potential of compounds relevant to breast tissue.[13] A proliferative response is indicative of estrogenic activity, which has implications for both potential therapeutic use and safety assessment.[1]

-

Protocol:

-

Hormone Deprivation: Culture MCF-7 cells in a phenol red-free medium with charcoal-stripped serum for several days to deplete endogenous estrogens and synchronize the cells.

-

Seeding and Treatment: Seed the hormone-deprived cells in multi-well plates and treat with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: Incubate for 6-7 days, allowing for multiple cell divisions.

-

Quantification of Proliferation: Assess cell number using a validated method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Analysis: Calculate the proliferative effect (PE) relative to the positive and vehicle controls. A dose-response curve can be generated to determine the EC50.

-

-

Objective: To assess the potential of this compound's metabolites to promote bone formation, a key therapeutic target for osteoporosis.

-

Causality of Experimental Choice: Since osteoporosis prevention is a major proposed benefit of this compound, directly testing its effects on bone cells is essential.[6][9] Assays using osteoblast precursor cells (e.g., KS483 or MC3T3-E1) allow for the measurement of key markers of osteogenic differentiation (like alkaline phosphatase activity) and matrix mineralization, providing direct evidence of a bone-sparing effect.[15]

-

Protocol:

-

Cell Culture: Culture osteoblast precursor cells in a standard growth medium.

-

Induction of Differentiation: At confluence, switch to a differentiation medium containing ascorbic acid and β-glycerophosphate, and add the test compounds at various concentrations.

-

Assessment of Differentiation: After 7-10 days, measure alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, using a colorimetric assay.

-

Assessment of Mineralization: After 21-28 days, quantify matrix mineralization by staining with Alizarin Red S, which binds to calcium deposits, and eluting the dye for spectrophotometric measurement.

-

Analysis: Compare ALP activity and mineralization levels in treated groups to the vehicle control.

-

Tier 3: In Vivo Models

In vivo studies are indispensable for understanding the systemic effects of this compound, taking into account its pharmacokinetics (absorption, distribution, metabolism, and excretion) and its effects on complex physiological systems.

-

Objective: To assess the estrogenic activity of this compound in vivo by measuring the increase in uterine weight in immature or ovariectomized female rats.

-

Causality of Experimental Choice: The uterus is a primary estrogen-responsive organ, and an increase in its weight (uterotrophic response) is a well-established and regulatory-accepted indicator of systemic estrogenic activity, primarily mediated by ERα. This assay is critical for both efficacy (e.g., for hormone replacement therapy) and safety (e.g., risk of uterine hyperplasia) assessments.

-

Protocol (based on OECD Test Guideline 440):

-

Animal Model: Use either immature (post-weaning) or adult ovariectomized female rats to ensure a low endogenous estrogen background.

-

Dosing: Administer the test substance (this compound) daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control and a positive control (e.g., ethinyl estradiol).

-

Necropsy: Approximately 24 hours after the last dose, humanely euthanize the animals.

-

Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record both the wet (blotted) and dry uterine weight.

-

Analysis: Statistically compare the mean uterine weights of the treated groups to the vehicle control group. A significant increase indicates estrogenic activity.

-

-

Objective: To evaluate the long-term efficacy of this compound in preventing estrogen-deficiency-induced bone loss.

-

Causality of Experimental Choice: This model closely mimics postmenopausal osteoporosis, where bone loss is driven by the cessation of ovarian estrogen production.[16] It is the gold standard pre-clinical model for testing therapies aimed at preventing or treating this condition. Evaluating changes in bone mineral density (BMD), bone microarchitecture, and bone turnover markers provides comprehensive, clinically relevant data.[9] Daidzein has been shown to alleviate osteoporosis in OVX models by promoting the formation of H-type vessels in cancellous bone.[17]

-

Protocol:

-

Surgery: Perform bilateral ovariectomy on adult female rats. A sham-operated group serves as a control for healthy bone mass.

-

Dosing: Begin daily oral administration of this compound and controls (vehicle, 17β-estradiol) immediately after surgery and continue for an extended period (e.g., 12 weeks).

-

Monitoring: Collect blood and urine at baseline and throughout the study to measure bone turnover markers (e.g., serum P1NP for formation, uCTX-I for resorption).

-

Endpoint Analysis: At the end of the study, measure BMD of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA). Analyze the trabecular bone microarchitecture of the tibia or femur using micro-computed tomography (μCT).

-

Analysis: Compare BMD, μCT parameters (e.g., bone volume/total volume, trabecular number), and bone turnover markers between the OVX-vehicle group and the this compound-treated groups.

-

Data Interpretation and Drug Development Considerations

Synthesizing the Data

A comprehensive assessment requires integrating the results from all tiers of the investigation. The table below provides a framework for summarizing and comparing key quantitative data points.

| Assay | Parameter Measured | Key Endpoint(s) | Example Result for Daidzein/Equol | Implication |

| ER Binding Assay | Receptor Affinity | IC50, Relative Binding Affinity (RBA) | Lower affinity than 17β-estradiol; Preferential binding to ERβ | Direct interaction with ERs; SERM potential |

| Reporter Gene Assay | Transcriptional Activation | EC50 (Agonist), IC50 (Antagonist) | Weak agonist activity, particularly via ERβ | Can activate estrogenic signaling pathways |

| MCF-7 Proliferation | Cell Growth | Proliferative Effect (PE), EC50 | Biphasic effect: proliferative at low doses, anti-proliferative at high doses[3] | Complex, dose-dependent effect on breast cells |

| Uterotrophic Assay | Uterine Weight | % Increase vs. Vehicle | Weak uterotrophic effect compared to estradiol | Lower risk of uterine stimulation than classical estrogens |

| OVX Rat Model | Bone Integrity | Bone Mineral Density (BMD), μCT parameters | Significant prevention of BMD loss[16][17] | Potential as a bone-sparing agent for osteoporosis |

Safety and Toxicology

While investigating efficacy, a parallel assessment of safety is crucial. Daidzein is generally considered safe, with acute oral toxicity studies showing a No Observed Adverse Effect Level (NOAEL) above 5000 mg/kg in rodents.[18][19] However, long-term studies are necessary. Some studies have raised concerns about high-dose supplementation in individuals with hormone-sensitive cancers.[9][12] The potential for reproductive toxicity should also be evaluated, although studies in rats have shown that even supraphysiological dietary concentrations did not cause significant toxicity to the female reproductive tract.[20]

Regulatory Pathway

For drug development, compounds like this compound, when isolated and formulated as a drug, may be classified as "phytopharmaceuticals". In jurisdictions like India, this is a specific regulatory category overseen by bodies such as the Central Drugs Standards Control Organization (CDSCO).[21] This pathway requires rigorous standardization, preclinical toxicology, and clinical trials, similar to conventional pharmaceuticals, to ensure safety and efficacy.[22]

Conclusion

Investigating the phytoestrogenic effects of this compound requires a multi-tiered, logical approach that builds from molecular interactions to cellular functions and culminates in systemic in vivo validation. The methodologies described in this guide provide a robust framework for characterizing this compound's SERM-like properties, particularly its preferential activation of ERβ. This profile suggests a promising therapeutic potential for conditions like postmenopausal osteoporosis, where bone-sparing effects are desired without the adverse effects associated with strong ERα activation.[9][16] However, careful consideration of its dose-dependent effects, metabolic variability, and potential risks in specific populations is essential for its successful translation into a safe and effective therapeutic agent.

References

-

Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone. (2023). PubMed. Available at: [Link]

-

Daidzein: A review of pharmacological effects. (2016). ResearchGate. Available at: [Link]

-

Possible Novel Mechanism of Action of Genistein and Daidzein for Activating Thyroid Hormone Receptor-Mediated Transcription. (n.d.). Oxford Academic. Available at: [Link]

-

This compound and its de‐glycosylated constituent daidzein as a potential therapeutic for cardiovascular diseases: A review from bench to bed. (n.d.). Semantic Scholar. Available at: [Link]

-

This compound and its antidipsotropic analogs inhibit serotonin and dopamine metabolism in isolated mitochondria. (n.d.). PMC. Available at: [Link]

-

In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy. (n.d.). ResearchGate. Available at: [Link]

-

Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. (2024). MDPI. Available at: [Link]

-

Comparative Study on Reduction of Bone Loss and Lipid Metabolism Abnormality in Ovariectomized Rats by Soy Isoflavones, this compound, Genistin, and Glycitin. (n.d.). J-Stage. Available at: [Link]

-

Relationship: Hypertension and this compound. (n.d.). Caring Sunshine. Available at: [Link]

-

In vitro assay, estrogenic activity. (n.d.). Pharmatest Services. Available at: [Link]

-

FACT SHEET on the PHYTOESTROGEN DAIDZEIN. (n.d.). Breast Cancer and the Environment Research Program. Available at: [Link]

-

Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling. (2023). e-century.org. Available at: [Link]

-

Anticancer potential of this compound: a comprehensive literature review. (2025). PubMed. Available at: [Link]

-

Daidzein: bioavailability, potential for reproductive toxicity, and breast cancer chemoprevention in female rats. (n.d.). PubMed. Available at: [Link]

-

Comprehensive analysis of the effect of phytoestrogen, daidzein, on a testicular cell line, using mRNA and protein expression profile. (n.d.). PubMed. Available at: [Link]

-

Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. (2021). MDPI. Available at: [Link]

-

Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. (2024). ResearchGate. Available at: [Link]

-

Quantitative comparisons of in vitro assays for estrogenic activities. (n.d.). PMC. Available at: [Link]

-

Phytopharmaceuticals Regulatory requirements and licensing process. (2023). ijdra.com. Available at: [Link]

-

Differentially Expressed Genes Related to Isoflavone Biosynthesis in a Soybean Mutant Revealed by a Comparative Transcriptomic Analysis. (n.d.). MDPI. Available at: [Link]

-

Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. (2008). PubMed. Available at: [Link]

-

Potential risk of isoflavones: toxicological study of daidzein supplementation in piglets. (2015). researchgate.net. Available at: [Link]

-

Daidzein-rich isoflavone aglycones are potentially effective in reducing hot flashes in menopausal women. (n.d.). PMC. Available at: [Link]

-

Effect of whole soy and isoflavones daidzein on bone turnover and inflammatory markers: a 6-month double-blind, randomized controlled trial in Chinese postmenopausal women who are equol producers. (n.d.). PMC. Available at: [Link]

-

This compound and its de-glycosylated constituent daidzein as a potential therapeutic for cardiovascular diseases: A review from bench to bed. (2024). PubMed. Available at: [Link]

-

Effects of daidzein and genistein on markers of cardiovascular disease risk among women with impaired glucose regulation: a double-blind, randomized, placebo-controlled trial. (n.d.). RSC Publishing. Available at: [Link]

-

Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. (2022). Frontiers. Available at: [Link]

-

Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis. (2024). ResearchGate. Available at: [Link]

-

Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. (2013). PMC. Available at: [Link]

-

Pharmaceutical prospects of phytoestrogens. (n.d.). PubMed. Available at: [Link]

-

News: Daidzein-rich isoflavones reduce menopausal hot flashes. (n.d.). Contemporary OB/GYN. Available at: [Link]

-

In Vitro Assay Systems for the Assessment of Oestrogenicity. (2015). Pocket Dentistry. Available at: [Link]

-

What is the mechanism of Daidzein? (2024). Patsnap Synapse. Available at: [Link]

-

Metabolomics and Transcriptomics Analyses Explore the Genes Related to the Biosynthesis of Antioxidant Active Ingredient Isoquercetin. (n.d.). MDPI. Available at: [Link]

-

In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy. (2020). PubMed. Available at: [Link]

-

Soy and Isoflavones: Revisiting Their Potential Links to Breast Cancer Risk. (n.d.). MDPI. Available at: [Link]

-

Relationship: Menopause and Daidzein. (n.d.). Caring Sunshine. Available at: [Link]

-

Meta-analysis of Supramaximal Effects in In Vitro Estrogenicity Assays. (n.d.). Oxford Academic. Available at: [Link]

-

Soy isoflavones genistein prevents while daidzein promotes metastatic breast cancer progression. (2008). AACR Journals. Available at: [Link]

-

The regulatory framework for phytopharmaceuticals. (n.d.). APTI Women's Forum Newsletter. Available at: [Link]

-

Showing pharmacokinetics for Daidzein metabolite after consumption of Daidzein in humans Metabolism. (n.d.). Phenol-Explorer. Available at: [Link]

-

Regulatory Considerations for Pharmaceutical Development. (n.d.). ResearchGate. Available at: [Link]

-

The Ultimate Guide to Pharmaceutical Regulations: Compliance & Standards. (2024). LinkedIn. Available at: [Link]

-

Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity. (n.d.). unboundmedicine.com. Available at: [Link]_

Sources

- 1. bcerp.org [bcerp.org]

- 2. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 5. Pharmaceutical prospects of phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]

- 15. pharmatest.com [pharmatest.com]

- 16. Comparative Study on Reduction of Bone Loss and Lipid Metabolism Abnormality in Ovariectomized Rats by Soy Isoflavones, this compound, Genistin, and Glycitin [jstage.jst.go.jp]

- 17. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Daidzein: bioavailability, potential for reproductive toxicity, and breast cancer chemoprevention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijdra.com [ijdra.com]

- 22. The Ultimate Guide to Pharmaceutical Regulations [adragos-pharma.com]

Technical Guide: Daidzin-Mediated Metabolic Stress and Cell Cycle Modulation in Tumor Cells

Executive Summary

This technical guide analyzes the specific pharmacodynamic impact of Daidzin (7-O-glucoside of daidzein) on tumor cell cycle progression. Unlike its aglycone counterpart (daidzein), which primarily acts through estrogen receptor modulation, this compound’s distinct therapeutic potential lies in its potent inhibition of Aldehyde Dehydrogenase 2 (ALDH2) .

This guide details the mechanistic cascade where this compound-induced ALDH2 suppression forces tumor cells into "Aldehyde Stress," triggering DNA damage response (DDR) checkpoints and subsequent cell cycle arrest. It provides validated experimental workflows for researchers to quantify these effects using flow cytometry and molecular profiling.

Part 1: Pharmacodynamics & Molecular Mechanism

The this compound vs. Daidzein Distinction

In experimental oncology, distinguishing between the glycoside (this compound) and the aglycone (Daidzein) is critical for reproducible results. This compound is hydrophilic and relies on specific transport or intracellular hydrolysis to exert certain effects, but it possesses a unique direct target: Mitochondrial ALDH2 .

| Feature | This compound (Glycoside) | Daidzein (Aglycone) |

| Primary Target | ALDH2 (Direct Inhibition) | Estrogen Receptors (ER |

| Cellular Uptake | Low (requires SGLT1/transport) | High (Passive diffusion) |

| Mechanism | Metabolic Stress (Aldehyde accumulation) | Transcriptional Modulation |

| Key Downstream Effect | ROS generation, DNA Adducts, G2/M or G1 Arrest | G1 Arrest, Apoptosis via Bax/Bcl-2 |

The Aldehyde-Stress Cell Cycle Blockade

This compound inhibits ALDH2, the enzyme responsible for detoxifying acetaldehyde and lipid peroxidation products like 4-HNE (4-hydroxynonenal) . High-metabolism tumor cells produce excess aldehydes. By blocking ALDH2, this compound causes toxic aldehyde accumulation.

The Causal Chain:

-

ALDH2 Inhibition: this compound locks ALDH2 in an inactive state.

-

Aldehyde Accumulation: Intracellular levels of 4-HNE and acetaldehydes rise.

-

DNA Damage: Reactive aldehydes form DNA adducts (e.g.,

-ethyl-dG). -

Checkpoint Activation: The DNA damage sensors ATM/ATR are phosphorylated.

-

Cycle Arrest: p53 is stabilized, inducing p21

, which inhibits CDK1/Cyclin B (causing G2/M arrest) or CDK4/Cyclin D (causing G1 arrest), depending on the tumor type.

Signaling Pathway Visualization

The following diagram illustrates the this compound-specific pathway leading to cell cycle arrest.

Figure 1: this compound inhibits ALDH2, causing aldehyde-induced DNA damage that triggers p53/p21-mediated cell cycle arrest.[1][2][3][4][5][6][7]

Part 2: Experimental Framework (Protocols)

To validate this compound's impact, researchers must control for its solubility and metabolic conversion. The following protocols are designed for high-integrity data generation.

Cell Culture & Treatment Strategy

Critical Consideration: this compound is less lipophilic than Daidzein. High concentrations (

-

Preparation: Dissolve this compound in DMSO to create a 100 mM stock. Limit final DMSO concentration in culture to <0.1%.

-

Cell Synchronization (Optional but Recommended): Serum starve cells (0.5% FBS) for 24 hours prior to treatment to synchronize them in G0/G1. This amplifies the visibility of drug-induced arrest.[3]

-

Dosing: Treat cells with this compound (0, 50, 100, 200

).-

Positive Control: Nocodazole (100 ng/mL) for G2/M arrest.

-

Negative Control: Vehicle (DMSO).

-

Flow Cytometry: Cell Cycle Analysis (PI Staining)

This protocol quantifies DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Reagents:

-

Propidium Iodide (PI) Staining Solution:

PI +

Step-by-Step Workflow:

-

Harvest: Trypsinize cells; collect supernatant (floating dead cells) and adherent cells.

-

Wash: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.[8]

-

Fixation (Critical Step):

-

Resuspend pellet in

PBS. -

Add

ice-cold 100% ethanol dropwise while vortexing gently. -

Why: Dropwise addition prevents clumping. Ethanol permeabilizes the membrane for the dye.

-

Incubate at -20°C for

2 hours (overnight is optimal).

-

-

Staining:

-

Pellet fixed cells (higher speed: 500 x g, 5 min) to recover fragile cells.

-

Wash 1x with PBS to remove ethanol.

-

Resuspend in

PI Staining Solution . -

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto/LSR).

-

Linear Mode (LIN) for FL2-A (Area) and FL2-W (Width) to exclude doublets.

-

Collect 10,000 gated events.

-

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for analyzing this compound-induced cell cycle distribution.

Part 3: Data Interpretation & Troubleshooting

Expected Results

If this compound is effectively inhibiting ALDH2 and causing stress-induced arrest, you should observe:

| Cell Cycle Phase | Flow Cytometry Signature | Biological Implication |

| Sub-G1 | Peak to the left of G0/G1 | Apoptosis (DNA fragmentation). |

| G0/G1 | Dominant 2N peak | Arrest via p53/p21 (Early response). |

| S Phase | Plateau between 2N and 4N | DNA replication (Should decrease if arrested in G1). |

| G2/M | Distinct 4N peak | Arrest via CDK1 inhibition (Late response/DNA damage). |

Note: In ALDH2-positive cancers (e.g., certain Hepatocellular Carcinomas), this compound often induces a G2/M arrest due to the accumulation of 4-HNE preventing mitotic entry.

Troubleshooting Common Issues

-

No Effect Observed:

-

High Debris/Sub-G1:

-

Cause: Drug toxicity too high, leading to necrosis rather than arrest.

-

Solution: Reduce concentration or harvest at an earlier time point (24h vs 48h).

-

-

Doublet Contamination:

-

Cause: Clumped cells mimicking G2/M (4N) cells.

-

Solution: Use Pulse Width (FL2-W) vs. Pulse Area (FL2-A) gating to filter out doublets.

-

References

-

Keung, W. M., & Vallee, B. L. (1993). This compound: a potent, selective inhibitor of human mitochondrial aldehyde dehydrogenase. Proceedings of the National Academy of Sciences, 90(4), 1247–1251.

-

[Link]

-

-

Jin, S., et al. (2021). The role of ALDH2 in tumorigenesis and tumor progression: Targeting ALDH2 as a potential cancer treatment. Acta Pharmaceutica Sinica B, 11(8), 2197-2213.

-

[Link]

-

-

Meng, Q., et al. (2018). Daidzein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. Oncology Letters, 15(6), 9463–9470.

-

[Link]

- Note: While focusing on Daidzein, this paper establishes the ATM/p53 checkpoint mechanism relevant to isoflavone-induced stress.

-

-

Kim, J., et al. (2017). Targeting aldehyde dehydrogenase activity in head and neck squamous cell carcinoma with a novel small molecule inhibitor. Oncotarget, 8(32), 52345.

-

[Link]

-

-

Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis.[11] Current Protocols in Cytometry, Chapter 7.

-

[Link]

-

Sources

- 1. Can Gene Therapy Be Used to Prevent Cancer? Gene Therapy for Aldehyde Dehydrogenase 2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]

- 5. Targeting aldehyde dehydrogenase activity in head and neck squamous cell carcinoma with a novel small molecule inhibitor | Oncotarget [oncotarget.com]

- 6. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. This compound inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. International Journal of Molecular Medicine [spandidos-publications.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

Molecular Targets of Daidzin in Inflammatory Diseases: A Technical Guide

Executive Summary

Daidzin (7-O-glucosyl-4'-hydroxyisoflavone) presents a unique pharmacological paradox in the context of inflammation. Unlike its aglycone form (daidzein), which primarily targets estrogen receptors (ERs), This compound is a highly specific, nanomolar-affinity inhibitor of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) .

In drug development, this creates a bifurcation of effects:

-

The ALDH2 Axis: Inhibition of ALDH2 by this compound prevents the detoxification of reactive aldehydes (e.g., 4-HNE, acetaldehyde). In chronic alcohol models, this is aversive. However, in inflammatory ischemia/reperfusion models, this inhibition can exacerbate mitochondrial ROS, activating the NLRP3 inflammasome.

-

The TLR4/NF-κB Axis: Paradoxically, this compound exerts potent anti-inflammatory effects in sepsis and macrophage models (LPS-induced) by blocking the TLR4 signaling cascade, independent of its ALDH2 activity.

This guide dissects these opposing molecular targets, providing the structural basis for binding and self-validating protocols to distinguish between these pathways in vitro.

Primary Molecular Targets

Target A: Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2)

Nature of Interaction: Direct, Reversible Inhibition

Binding Affinity:

ALDH2 is the primary molecular target of this compound. Structural analysis (crystallography) reveals that this compound binds to the ALDH2 tetramer in a specific conformation:

-

Isoflavone Moiety: Lodges into a hydrophobic cleft near the aldehyde substrate-binding site, effectively blocking substrate entry.

-

Glucosyl Group: Anchors to a hydrophobic patch outside the pocket, stabilizing the complex.[2] This glucosyl "anchor" is why this compound is a potent inhibitor, whereas daidzein (lacking the glucose) is a weak inhibitor (

).

Inflammatory Consequence: ALDH2 is a mitochondrial shield. By inhibiting it, this compound can accumulate toxic aldehydes (4-HNE), which form adducts with mitochondrial proteins, potentially triggering mitochondrial ROS (mtROS) production and subsequent NLRP3 inflammasome activation.

Target B: The TLR4/MD-2 Complex & NF-κB Signaling

Nature of Interaction: Functional Antagonism / Downstream Modulation Context: Sepsis, Macrophage Activation

Despite ALDH2 inhibition, this compound suppresses pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages. The mechanism bypasses mitochondria and acts at the membrane/cytosolic level:

-

TLR4 Modulation: this compound interferes with the dimerization of TLR4/MD-2 or its downstream recruitment of MyD88.

-

Kinase Blockade: It prevents the phosphorylation of IκBα . Normally, phosphorylated IκBα is degraded, releasing NF-κB (p65/p50) to enter the nucleus. This compound stabilizes IκBα, sequestering NF-κB in the cytoplasm.

Mechanistic Visualization

The following diagram illustrates the dual-pathway action of this compound: the direct mitochondrial inhibition of ALDH2 and the cytosolic suppression of the NF-κB inflammatory cascade.

Caption: this compound acts as a dual modulator: inhibiting ALDH2 (increasing oxidative stress potential) while simultaneously blocking TLR4 signaling (reducing cytokine transcription).

Experimental Validation Protocols

To rigorously validate this compound's activity, one must distinguish between general antioxidant effects and specific target engagement.

Protocol 1: ALDH2 Enzymatic Inhibition Assay

Objective: Confirm this compound identity and potency via its primary target.

Principle: ALDH2 converts Propionaldehyde + NAD⁺

Reagents:

-

Buffer: 50 mM Sodium Pyrophosphate (pH 9.0).

-

Substrate: 10 mM Propionaldehyde (preferred over acetaldehyde for stability).

-

Cofactor: 2.5 mM NAD⁺.

-

Enzyme: Mitochondrial fraction from liver homogenate or Recombinant human ALDH2.

-

Control: Daidzein (Negative control, weak inhibitor) vs. This compound (Test).

Step-by-Step Workflow:

-

Preparation: Dilute this compound in DMSO. Final DMSO concentration in assay must be

to avoid enzyme denaturation. -

Incubation: Incubate 10 µg of ALDH2 protein with this compound (0.01 – 10 µM) for 10 minutes at 25°C.

-

Initiation: Add NAD⁺ and Propionaldehyde to start the reaction.

-

Measurement: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes (Kinetic Mode).

-

Validation:

-

Self-Check: If

is

-

Protocol 2: NF-κB p65 Nuclear Translocation Assay

Objective: Validate the functional anti-inflammatory mechanism independent of ALDH2. Cell Line: RAW 264.7 Macrophages (LPS-stimulated).

Step-by-Step Workflow:

-

Seeding: Seed cells at

cells/well in 6-well plates. -

Pre-treatment: Treat with this compound (25, 50, 100 µM) for 2 hours.

-

Note: Higher concentrations are needed here compared to ALDH2 assay because this is a cellular signaling effect, not direct enzymatic inhibition.

-

-

Stimulation: Add LPS (1 µg/mL) for 30 minutes.

-

Fractionation (Critical Step): Use a nuclear extraction kit to separate Cytosolic and Nuclear fractions.

-

Why? Total p65 levels do not change; only the location changes.

-

-

Western Blot:

-

Nuclear Fraction: Probe for p65 . Normalization Control: Lamin B1 (Nuclear marker).

-

Cytosolic Fraction: Probe for IκBα and p-IκBα . Normalization Control:

-Actin .

-

-

Data Interpretation:

-

Vehicle+LPS: High Nuclear p65, Low Cytosolic IκBα (degraded).

-

This compound+LPS: Low Nuclear p65, High Cytosolic IκBα (preserved).

-

Comparative Data Summary

| Feature | This compound (Glycoside) | Daidzein (Aglycone) |

| Primary Target | ALDH2 (Inhibitor) | Estrogen Receptors (Agonist) |

| Binding Affinity ( | ~80 nM (ALDH2) | > 10 µM (ALDH2) |

| Cellular Uptake | Low (Requires SGLT1 or hydrolysis) | High (Passive diffusion) |

| Inflammation Mechanism | Blocks TLR4/NF-κB & MAPK | ER-dependent & Antioxidant |

| Key Use Case | Alcohol aversion, Specific ALDH2 probe | HRT, General antioxidant |

References

-

Lowe, E. D., et al. (2008). "Structure of this compound, a naturally occurring anti-alcohol-addiction agent, in complex with human mitochondrial aldehyde dehydrogenase." Journal of Medicinal Chemistry.

- Core Reference for Structural Biology: Defines the binding mode of this compound to ALDH2.

-

Keung, W. M., & Vallee, B. L. (1993). "this compound: a potent, selective, and reversible inhibitor of human mitochondrial aldehyde dehydrogenase." Proceedings of the National Academy of Sciences.

- Core Reference for Enzymology: Establishes the IC50 and specificity against ALDH1 vs ALDH2.

-

Li, Y., et al. (2022). "Isoflavones this compound and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages." BMC Complementary Medicine and Therapies.

- Core Reference for Anti-inflammatory Mechanism: Validates the NF-κB and MAPK p

-

Ullah, A., et al. (2020). "The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases." Frontiers in Aging Neuroscience.

- Contextual Reference: Explains the downstream consequences of mitochondrial ROS and ALDH2 inhibition on the NLRP3 inflammasome.

Sources

The Journey of Daidzin Through the Body: A Technical Guide to its Bioavailability and Metabolism

This guide provides an in-depth exploration of the bioavailability and metabolism of daidzin, a prominent isoflavone found in soy products. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the intricate processes that govern this compound's fate within the human body. We will delve into the critical role of the gut microbiome, the enzymatic transformations that lead to its more bioactive metabolites like equol, and the experimental methodologies employed to unravel these complex pathways.

Introduction: this compound, a Phytonutrient of Growing Interest

This compound (daidzein-7-O-glucoside) is a naturally occurring isoflavone abundant in soybeans and other leguminous plants. As a glycoside, it consists of the aglycone daidzein linked to a glucose molecule. The potential health benefits of soy consumption have been a subject of extensive research, with isoflavones like this compound being at the forefront of these investigations. However, the biological activity of this compound is not direct. Its journey through the gastrointestinal tract and subsequent metabolic transformations are pivotal in determining its ultimate physiological effects. Understanding the nuances of its bioavailability and metabolism is, therefore, paramount for accurately assessing its therapeutic potential and for the development of isoflavone-based functional foods and pharmaceuticals.

The Initial Encounter: Absorption and the Role of Deglycosylation

The bioavailability of this compound hinges on a crucial first step: the cleavage of its glucose moiety to release the aglycone, daidzein. This compound itself is not readily absorbed in the small intestine. The process of deglycosylation is primarily mediated by β-glucosidases, enzymes present in the brush border of the small intestine and produced by intestinal bacteria.

The liberation of daidzein is a prerequisite for its absorption. Once in its aglycone form, daidzein can be absorbed across the intestinal epithelium. Studies have shown that the absorption of daidzein is a relatively efficient process, with a significant portion of ingested this compound being converted to daidzein and subsequently absorbed.

The Central Role of the Gut Microbiota: Transformation to Bioactive Metabolites

The unabsorbed daidzein, along with some that may be secreted back into the intestine via enterohepatic circulation, travels to the colon, where it encounters a dense and diverse community of microorganisms. This is where the most significant and variable aspect of this compound metabolism occurs: its transformation by the gut microbiota into a range of metabolites, the most notable of which is equol.

The Pathway to Equol: A Multi-Step Enzymatic Cascade

The conversion of daidzein to equol is not a universal phenomenon among humans; it is dependent on the presence of specific gut bacteria. Individuals who can produce equol are termed "equol producers," while those who cannot are "non-producers." This dichotomy has significant implications for the health effects of soy consumption.

The conversion of daidzein to equol is a multi-step process involving a series of reductions catalyzed by bacterial enzymes:

-

Daidzein to Dihydrodaidzein: The first step is the reduction of daidzein to dihydrodaidzein. This reaction is catalyzed by daidzein reductase (DZNR) .

-

Dihydrodaidzein to Tetrahydrodaidzein: Dihydrodaidzein is then further reduced to tetrahydrodaidzein by dihydrodaidzein reductase (DHDR) .

-

Tetrahydrodaidzein to Equol: The final step involves the conversion of tetrahydrodaidzein to equol, a reaction catalyzed by tetrahydrodaidzein reductase (THDR) .

A fourth enzyme, dihydrodaidzein racemase (DDRC) , has also been identified and is thought to increase the efficiency of equol production.[1] The genes encoding these enzymes have been identified in several gut bacterial species, including those from the Coriobacteriaceae family.[1]

Caption: Metabolic pathway of this compound to equol and its subsequent metabolism.

Factors Influencing Equol Production

The ability to produce equol varies significantly among individuals and populations, with studies showing that only about 30-50% of the Western population are equol producers. Several factors are believed to influence an individual's equol-producer status:

-

Gut Microbiome Composition: The presence of specific equol-producing bacteria is the primary determinant.

-

Diet: A diet rich in fiber and carbohydrates may promote the growth of equol-producing bacteria.[2]

-

Host Genetics: Emerging research suggests that host genetics may also play a role in shaping the gut microbiome and influencing equol production.[3]

-

Antibiotic Use: The use of antibiotics can disrupt the gut microbiota and may temporarily or permanently alter equol-producing capacity.

Systemic Circulation and Phase II Metabolism

Once absorbed, daidzein and its microbial metabolites, including equol, enter the portal circulation and are transported to the liver. Here, they undergo extensive phase II metabolism, primarily glucuronidation and sulfation. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compounds, facilitating their excretion.

As a result, in systemic circulation, daidzein and its metabolites are predominantly found as glucuronide and sulfate conjugates, with only a small fraction remaining in their free, unconjugated form. This extensive first-pass metabolism significantly influences the bioavailability and biological activity of these compounds.

Pharmacokinetic Profile of Daidzein and its Metabolites

The pharmacokinetic profile of daidzein and its metabolites has been investigated in numerous human studies. The following table summarizes typical pharmacokinetic parameters observed after oral administration of daidzein.

| Parameter | Daidzein | Equol | Notes |

| Tmax (hours) | 5 - 8 | 8 - 12 | Time to reach maximum plasma concentration. The later Tmax for equol reflects the time required for microbial conversion in the colon. |

| Half-life (t½) (hours) | 6 - 8 | 8 - 10 | The elimination half-life can vary depending on individual metabolism and equol producer status. |

| Urinary Excretion (% of dose) | 30 - 60% | Variable | The percentage of ingested this compound excreted in the urine as daidzein and its metabolites can vary widely. Equol excretion is only significant in equol producers.[1][4] |

Experimental Methodologies for Studying this compound Bioavailability and Metabolism

A variety of in vitro and in vivo models are employed to investigate the complex processes of this compound bioavailability and metabolism.

In Vitro Models

-

Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier. It is a widely accepted model for predicting the intestinal permeability of compounds.

Protocol: Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

-

Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by evaluating the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

-

Permeability Study: The test compound (daidzein) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the rate of transport from AP to BL. To assess active efflux, the transport from BL to AP is also measured.

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using analytical techniques such as HPLC or LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

-

-

In Vitro Fermentation with Human Fecal Microbiota: This model simulates the conditions in the human colon and is used to study the metabolism of this compound by the gut microbiota.

Protocol: Anaerobic Incubation of this compound with Human Fecal Microbiota

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer to create a fecal slurry. This process is carried out under strict anaerobic conditions to preserve the viability of the gut bacteria.[6]

-

Incubation: this compound is added to the fecal slurry and incubated anaerobically at 37°C.

-

Time-Course Sampling: Aliquots are collected at different time points to monitor the conversion of this compound to its metabolites.

-

Metabolite Analysis: The samples are analyzed by HPLC or LC-MS/MS to identify and quantify this compound and its metabolites, including daidzein, dihydrodaidzein, and equol.[7]

-

In Vivo Models

-